chemical structure analysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate
chemical structure analysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate
An In-depth Technical Guide to the Chemical Structure Analysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can significantly enhance the pharmacological profile of bioactive molecules. This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation of Ethyl 4-(difluoromethyl)-3-fluorobenzoate, a compound of interest in drug discovery and development. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic and chromatographic analysis, drawing on data from analogous compounds to present a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of analyzing complex fluorinated aromatic compounds.
Introduction: The Significance of the Difluoromethyl Group in Drug Discovery
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. The difluoromethyl (-CF₂H) group is of particular interest as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. This substitution can lead to improved membrane permeability and metabolic resistance while introducing a weak hydrogen bond donor capability through its acidic proton.[1] These attributes make difluoromethylated compounds highly valuable in the design of next-generation pharmaceuticals.[2][3] Ethyl 4-(difluoromethyl)-3-fluorobenzoate combines the difluoromethyl moiety with an additional fluorine substituent on the aromatic ring, presenting a unique electronic environment that warrants a detailed analytical investigation.
Predicted Physicochemical Properties
A summary of the predicted and known properties of Ethyl 4-(difluoromethyl)-3-fluorobenzoate and a closely related analog, Ethyl 4-fluorobenzoate, are presented in Table 1.
| Property | Ethyl 4-(difluoromethyl)-3-fluorobenzoate (Predicted) | Ethyl 4-fluorobenzoate (Known) |
| Molecular Formula | C₁₀H₉F₃O₂ | C₉H₉FO₂ |
| Molecular Weight | 222.17 g/mol | 168.17 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Colorless to pale yellow liquid or white crystalline solid[4] |
| Boiling Point | > 210 °C | 210 °C |
| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO, Acetone) | Soluble in common organic solvents |
Core Analytical Workflow
The structural confirmation of Ethyl 4-(difluoromethyl)-3-fluorobenzoate necessitates a multi-technique approach to ensure unambiguous characterization. The logical flow of analysis is depicted in the following workflow diagram.
Caption: Analytical workflow for the structural elucidation of Ethyl 4-(difluoromethyl)-3-fluorobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For a fluorinated compound like Ethyl 4-(difluoromethyl)-3-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. The predicted chemical shifts (in CDCl₃) are summarized in Table 2.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic-H | 7.8 - 8.2 | m | - | The aromatic protons will be in the downfield region due to the electron-withdrawing effects of the ester, fluorine, and difluoromethyl groups. |
| -CHF₂ | 6.5 - 7.5 | t | ²JHF ≈ 50-60 Hz | The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms.[5] |
| -OCH₂CH₃ | ~4.4 | q | ³JHH ≈ 7.1 Hz | The methylene protons of the ethyl group are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons. |
| -OCH₂CH₃ | ~1.4 | t | ³JHH ≈ 7.1 Hz | The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 3.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C=O | ~165 | s | - | The carbonyl carbon of the ester will be in the characteristic downfield region. |
| Aromatic-C | 115 - 140 | m | - | The aromatic carbons will show complex splitting patterns due to C-F coupling. |
| -CHF₂ | 110 - 125 | t | ¹JCF ≈ 230-250 Hz | The carbon of the difluoromethyl group will appear as a triplet due to strong one-bond coupling with the two fluorine atoms.[5] |
| -OCH₂CH₃ | ~62 | s | - | The methylene carbon of the ethyl group. |
| -OCH₂CH₃ | ~14 | s | - | The methyl carbon of the ethyl group. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is crucial for the analysis of organofluorine compounds, providing direct information about the fluorine environments.[6][7]
| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic-F | -100 to -130 | m | - | The chemical shift of the aromatic fluorine is influenced by the other substituents on the ring.[8][9] |
| -CHF₂ | -80 to -100 | d | ²JHF ≈ 50-60 Hz | The two fluorine atoms of the difluoromethyl group are equivalent and will appear as a doublet due to coupling with the single proton.[10] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a larger sample amount may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. An external reference standard (e.g., CFCl₃) is typically used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI), Ethyl 4-(difluoromethyl)-3-fluorobenzoate is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Ion | Predicted Relative Intensity | Rationale |
| 222 | [C₁₀H₉F₃O₂]⁺ (M⁺) | Moderate | Molecular ion peak. |
| 194 | [M - C₂H₄]⁺ | Low | Loss of ethylene via McLafferty rearrangement. |
| 177 | [M - OCH₂CH₃]⁺ | High | Loss of the ethoxy radical, a common fragmentation for ethyl esters.[11][12] |
| 149 | [M - OCH₂CH₃ - CO]⁺ | Moderate | Subsequent loss of carbon monoxide from the acylium ion. |
| 129 | [C₇H₄F₂]⁺ | Moderate | Fragmentation of the aromatic ring. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of the ethyl ester, difluoromethyl, and fluorobenzoyl moieties.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of Ethyl 4-(difluoromethyl)-3-fluorobenzoate will show characteristic absorption bands for the ester and fluorinated aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration | Predicted Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on a benzene ring. |
| 2980 - 2850 | Aliphatic C-H stretch | Medium | From the ethyl group. |
| 1730 - 1715 | C=O stretch (ester) | Strong | Aromatic esters show a C=O stretch at a slightly lower wavenumber than aliphatic esters due to conjugation.[13][14][15] |
| 1600, 1500, 1450 | C=C stretch (aromatic) | Medium | Characteristic absorptions of the benzene ring. |
| 1300 - 1250 | C-O stretch (ester) | Strong | The C-C-O stretch of the ester group.[16] |
| 1150 - 1000 | C-F stretch | Strong | Strong absorptions due to the C-F bonds of the difluoromethyl and aromatic fluorine.[17][18] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Synthesis and Purity Considerations
The synthesis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate would likely involve the introduction of the difluoromethyl group onto a suitably functionalized benzoic acid derivative, followed by esterification.[19] A plausible synthetic route could start from a commercially available fluorinated benzoic acid.[20][21] The purity of the final compound is critical for accurate analytical data. Purification is typically achieved by column chromatography on silica gel, and the purity should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
The structural analysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate requires a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While direct experimental data is scarce, a thorough understanding of the spectroscopic properties of analogous compounds and the characteristic signatures of the key functional groups allows for a reliable predictive framework for its characterization. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to confidently identify and characterize this and other complex fluorinated molecules, thereby facilitating their development in the fields of medicinal chemistry and materials science.
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